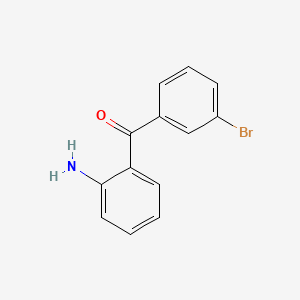

(2-Aminophenyl)(3-bromophenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Aminophenyl)(3-bromophenyl)methanone is an organic compound with the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a bromine atom attached to another phenyl ring, both connected through a methanone group. It is used in various chemical and pharmaceutical applications, particularly as an intermediate in the synthesis of more complex molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-Aminophenyl)(3-bromophenyl)methanone involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid . The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Aminophenyl)(3-bromophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(2-Aminophenyl)(3-bromophenyl)methanone is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, making it a valuable component in the design of drugs targeting various diseases, particularly cancer and viral infections such as hepatitis B .

Case Studies

- A study demonstrated that derivatives of this compound exhibited potent anti-cancer activity by inhibiting specific enzyme pathways involved in tumor growth .

- Research has also indicated its efficacy in antiviral drug development, where it functions by interacting with viral enzymes to inhibit replication.

Biochemical Research

Enzyme Interaction Studies

This compound is employed in biochemical research to explore enzyme interactions and metabolic pathways. Its ability to selectively inhibit certain enzymes makes it a useful tool for understanding disease mechanisms and identifying potential therapeutic targets .

Mechanism of Action

The mechanism involves the compound's interaction with molecular targets, leading to the inhibition of enzyme functions critical for disease progression. For instance, it has been shown to affect metabolic pathways associated with cancer cell proliferation.

Material Science

Organic Semiconductors

In material science, this compound is used in the synthesis of organic semiconductors. These materials are essential for developing efficient electronic devices such as solar cells and light-emitting diodes (LEDs) .

| Application Area | Specific Use | Impact |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Development of anti-cancer and antiviral drugs |

| Biochemical Research | Study of enzyme interactions | Insights into disease mechanisms |

| Material Science | Creation of organic semiconductors | Enhanced performance in electronic devices |

Agricultural Chemistry

Development of Agrochemicals

The compound is also explored in agricultural chemistry for the formulation of agrochemicals, particularly pesticides and herbicides. Its targeted action can improve crop yields while minimizing environmental impact .

Wirkmechanismus

The mechanism of action of (2-Aminophenyl)(3-bromophenyl)methanone involves its interaction with specific molecular targets. For instance, in antiviral research, it may interact with viral enzymes or proteins, inhibiting their function and thereby preventing viral replication. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-Aminophenyl)(4-bromophenyl)methanone: Similar structure but with the bromine atom on the para position of the phenyl ring.

(2-Aminophenyl)(2-bromophenyl)methanone: Bromine atom on the ortho position.

Uniqueness

(2-Aminophenyl)(3-bromophenyl)methanone is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate for synthesizing compounds with specific structural requirements .

Biologische Aktivität

(2-Aminophenyl)(3-bromophenyl)methanone, also known as a derivative of benzophenone, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its antioxidant, anticancer, antibacterial, and antifungal properties.

Chemical Structure and Properties

The compound features a ketone functional group attached to two aromatic rings: one with an amino group and the other with a bromine substituent. This unique structural arrangement is believed to contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing the azomethine -NH-N=CH- pharmacophore demonstrate potent free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is commonly used to evaluate this property.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid | 58.2 |

| This compound | TBD |

| Other Derivatives | Varies (55.92% - 79.62%) |

The presence of halogen atoms such as bromine has been linked to enhanced antioxidant activity in similar compounds, suggesting that the bromine in this compound may play a crucial role in its efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

- Case Study 1 : A study investigated the effects of related benzophenone derivatives on MCF-7 breast cancer cells, revealing that certain substitutions led to a significant reduction in cell viability.

- Case Study 2 : Another study focused on prostate cancer cells, demonstrating that compounds with amino and bromo substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts.

Antibacterial and Antifungal Activity

The antibacterial and antifungal properties of this compound have also been evaluated. In vitro assays against various bacterial strains (both Gram-positive and Gram-negative) and fungal species indicate moderate to good activity.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Eigenschaften

IUPAC Name |

(2-aminophenyl)-(3-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIAADDWUVVVNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.